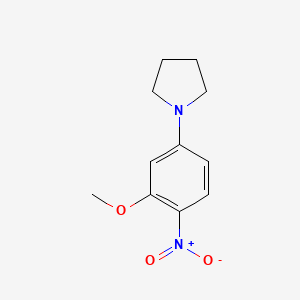

1-(3-Methoxy-4-nitrophenyl)pyrrolidine

Description

Overview of the Pyrrolidine (B122466) Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone scaffold in the fields of medicinal chemistry and drug discovery. researchgate.netdntb.gov.uanih.govnih.gov Unlike flat, two-dimensional aromatic rings, the saturated nature of the pyrrolidine ring imparts a three-dimensional geometry due to its sp³-hybridized carbon atoms. dntb.gov.uanih.govnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," is highly advantageous for developing novel therapeutic agents because it allows for a more thorough exploration of the three-dimensional space of a biological target, such as an enzyme or receptor. researchgate.netdntb.gov.uanih.gov

Furthermore, the pyrrolidine scaffold can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is a critical feature for medicinal chemists, as different stereoisomers of a molecule can exhibit vastly different biological activities and binding modes to enantioselective proteins. researchgate.netdntb.gov.uanih.gov The ability to synthesize specific stereoisomers allows for the fine-tuning of a drug candidate's properties. The pyrrolidine nucleus is a key component in numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is found in many clinically approved drugs, underscoring its versatility and importance in pharmaceutical research. chemicalbook.com

Contextualization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine within Contemporary Pyrrolidine Research

This compound is a synthetic organic compound that integrates the established pyrrolidine scaffold with a substituted aromatic ring. ontosight.ai The specific arrangement of a methoxy (B1213986) (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the phenyl ring creates a unique electronic and steric profile that is of interest to researchers. ontosight.ai This compound is situated within a broad area of research focused on exploring how different substituents on a phenyl-pyrrolidine core can influence potential biological activity. ontosight.aiontosight.ai

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | cymitquimica.com |

| Molecular Weight | 222.24 g/mol | cymitquimica.com |

| Common Identifiers | CAS: 339234-68-3, CHEMBL1453693 | ontosight.ai |

| Structure | A pyrrolidine ring attached via its nitrogen atom to the 1-position of a 3-methoxy-4-nitrophenyl group. | ontosight.ai |

Fundamental Academic Questions Driving Research on the Compound and its Analogues

The primary academic impetus for studying this compound and its analogues is the quest for novel lead molecules in drug development. ontosight.ai Research in this area is driven by fundamental questions regarding structure-activity relationships (SAR), which seek to correlate a molecule's chemical structure with its biological effect. researchgate.netnih.gov

Key academic questions include:

Influence of Electronic Effects: How does the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring affect the molecule's ability to interact with biological targets? Researchers investigate whether this specific electronic arrangement enhances binding affinity to enzymes or receptors implicated in diseases like cancer or neurological disorders. ontosight.ainih.gov

Therapeutic Potential: Can this particular substitution pattern lead to compounds with significant therapeutic potential, for example, as anticancer or anti-inflammatory agents? ontosight.aiontosight.ai The synthesis of analogues, such as those with different heterocyclic rings or linker groups, is a common strategy to optimize potency and explore potential applications against various diseases. mdpi.comnih.gov

Ultimately, compounds like this compound serve as chemical probes and starting points. They allow scientists to systematically explore the chemical space around the phenyl-pyrrolidine core, generating crucial data that informs the rational design of new, more effective therapeutic agents. diva-portal.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₄N₂O₃ |

| 1-(3-ethoxy-4-nitrophenyl)pyrrolidine | C₁₂H₁₆N₂O₃ |

| 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | C₁₂H₁₆N₂O₄ |

| Nicotine | C₁₀H₁₄N₂ |

| Hygrine | C₈H₁₅NO |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-11-8-9(12-6-2-3-7-12)4-5-10(11)13(14)15/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPYTBWTSLNUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxy 4 Nitrophenyl Pyrrolidine

Established Synthetic Pathways for the Compound and its Analogues

The construction of the N-aryl pyrrolidine (B122466) framework can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a primary and direct method for the synthesis of N-aryl pyrrolidines. nih.gov This pathway is particularly well-suited for substrates like 1-halo-3-methoxy-4-nitrobenzene, where the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The reaction mechanism typically proceeds through a stepwise addition-elimination sequence, involving the formation of a Meisenheimer complex. nih.gov

The synthesis of 1-(3-methoxy-4-nitrophenyl)pyrrolidine via SNAr would involve the reaction of a suitable 1-halo-3-methoxy-4-nitrobenzene (where the halogen is typically fluorine or chlorine for higher reactivity) with pyrrolidine. The electron-withdrawing nitro group, positioned para to the leaving group, significantly stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.

A study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine provides valuable insights into the mechanism. nih.gov This related reaction proceeds through the initial addition of pyrrolidine to the carbon bearing the leaving group, followed by the elimination of the leaving group, a process that can be catalyzed by a second equivalent of pyrrolidine. nih.gov This suggests that for the synthesis of this compound, using an excess of pyrrolidine could be beneficial not only as a reactant but also as a catalyst for the proton transfer steps. nih.gov

Table 1: Illustrative SNAr Reaction for the Synthesis of this compound

| Starting Material | Reagent | Product |

| 1-Chloro-3-methoxy-4-nitrobenzene | Pyrrolidine | This compound |

| 1-Fluoro-3-methoxy-4-nitrobenzene | Pyrrolidine | This compound |

Condensation and Cyclization Reactions in Pyrrolidine Ring Formation

An alternative approach to constructing the this compound scaffold involves the initial formation of a linear precursor containing both the N-aryl and the C4 backbone, followed by an intramolecular cyclization to form the pyrrolidine ring. This strategy offers flexibility in the introduction of substituents on the pyrrolidine ring.

One such method is the intramolecular cyclization of N-aryl amides. rsc.org For instance, a suitably substituted N-(3-methoxy-4-nitrophenyl) amide with a reactive group at the appropriate position on the alkyl chain could undergo cyclization to form a pyrrolidinone, which can then be reduced to the corresponding pyrrolidine. Another pathway involves the reductive amination of diketones with anilines, which has been shown to be an effective method for the synthesis of N-aryl-substituted pyrrolidines. mdpi.com In the context of the target molecule, 3-methoxy-4-nitroaniline (B176388) could be reacted with a 1,4-dicarbonyl compound, followed by a reductive cyclization step.

Hydrozirconation-cyclization of N-allyl oxazolidines represents another stereoselective method for constructing the pyrrolidine ring, which could be adapted for the synthesis of precursors to N-aryl pyrrolidines. nih.gov

Multi-component Reaction Approaches to Substituted Pyrrolidine Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.net These reactions are highly convergent and can generate molecular diversity efficiently. For the synthesis of substituted pyrrolidine systems, several MCRs have been developed.

A notable example is the asymmetric multi-component reaction of an N-tosyl imino ester with an optically active phenyldihydrofuran and a silane (B1218182) reagent, which affords highly substituted pyrrolidine derivatives diastereoselectively. nih.gov While not directly yielding an N-aryl pyrrolidine, the functional handles introduced could be further manipulated to install the desired 3-methoxy-4-nitrophenyl group.

The development of MCRs that directly incorporate an aniline (B41778) derivative, a four-carbon unit, and a cyclization trigger would be a highly efficient route to N-aryl pyrrolidines. Conceptually, a reaction involving 3-methoxy-4-nitroaniline, a 1,4-dielectrophile, and a suitable catalyst could potentially assemble the target molecule in a single operation.

Optimization of Reaction Conditions and Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters include the choice of solvent and the use of catalysts.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact the rate and outcome of SNAr reactions. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of reactants, the stabilization of charged intermediates and transition states, and the reactivity of the nucleophile.

In the context of SNAr reactions with amine nucleophiles, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often employed. These solvents can effectively solvate the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.

Studies on the kinetics of SNAr reactions of substituted anilines have shown that the reaction rate can be influenced by a solvent's hydrogen bond donating (HBD) and hydrogen bond accepting (HBA) properties. nih.gov For instance, the presence of a protic solvent like methanol (B129727) can decrease the reaction rate by hydrogen bonding to the amine nucleophile, thus reducing its nucleophilicity. nih.gov Conversely, a solvent's HBA ability can stabilize the positively charged intermediate in the reaction of anilines, accelerating the reaction. nih.gov Therefore, for the reaction of pyrrolidine with a 1-halo-3-methoxy-4-nitrobenzene, a polar aprotic solvent would likely be optimal.

Table 2: Effect of Solvent on a Model SNAr Reaction

| Solvent | Dielectric Constant (ε) | Typical Reaction Outcome |

| Dimethyl Sulfoxide (DMSO) | 47 | High Yield |

| N,N-Dimethylformamide (DMF) | 37 | Good to High Yield |

| Acetonitrile | 36 | Moderate to Good Yield |

| Tetrahydrofuran (THF) | 7.6 | Lower Yield |

| Toluene | 2.4 | Poor to No Reaction |

Catalysis in the Synthesis of N-Arylated Pyrrolidines

While SNAr reactions on highly activated aromatic rings can proceed without a catalyst, the use of a catalyst can often accelerate the reaction and allow for milder reaction conditions. In the context of N-arylation, both base and transition-metal catalysis are common.

As mentioned earlier, in the SNAr synthesis of N-aryl pyrrolidines, an excess of the pyrrolidine reactant can itself act as a base to facilitate the proton transfer steps and the elimination of the leaving group. nih.gov Theoretical studies on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have shown that a second molecule of pyrrolidine can catalyze the proton transfer from the initially formed ammonium (B1175870) intermediate to the methoxy (B1213986) leaving group, significantly lowering the activation barrier for its departure. nih.gov

In cases where the aromatic ring is less activated, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for N-arylation. However, for a substrate as activated as 1-halo-3-methoxy-4-nitrobenzene, such powerful catalytic methods are generally not necessary.

An In-depth Look at the Synthesis and Reaction Mechanisms of this compound

The formation of this compound, a notable chemical compound in organic synthesis, is achieved through established synthetic routes, primarily involving nucleophilic aromatic substitution. A detailed understanding of the reaction's temperature and stoichiometry, alongside its mechanistic pathways and intermediates, is crucial for its efficient synthesis and application.

Synthetic Methodologies and Chemical Transformations

The principal synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an electron-deficient aromatic ring, activated by a nitro group, with a nucleophile, in this case, pyrrolidine. The starting material is typically a 4-halo-2-methoxy-1-nitrobenzene, such as 4-fluoro-2-methoxy-1-nitrobenzene or 4-chloro-2-methoxy-1-nitrobenzene.

Temperature and Stoichiometry Considerations in Synthetic Protocols

The efficiency and outcome of the synthesis of this compound are significantly influenced by reaction temperature and the stoichiometry of the reactants. While a precise, universally adopted protocol for this specific compound is not extensively detailed in publicly available literature, valuable insights can be drawn from analogous reactions.

For instance, the synthesis of the related compound, 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, is achieved by reacting 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with pyrrolidine. This reaction is typically conducted at reflux temperature for a duration of 2 hours. Similarly, the nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene with pyrrolidine has been performed under continuous flow conditions, indicating that elevated temperatures can facilitate the reaction.

The stoichiometry of the reaction generally involves using an excess of the amine, pyrrolidine. This serves a dual purpose: it acts as the nucleophile and can also function as a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction towards the product. The use of an excess of the amine helps to ensure the complete consumption of the starting aromatic compound.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Temperature | Reflux or elevated temperatures | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Stoichiometry | Excess pyrrolidine | Acts as both nucleophile and base, driving the reaction to completion. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or excess amine | Solubilizes reactants and can help to stabilize the charged intermediate. |

Mechanistic Elucidation of Formation Reactions

The formation of this compound via nucleophilic aromatic substitution proceeds through a well-established two-step addition-elimination mechanism.

Proposed Reaction Mechanisms for Pyrrolidine Linkage Formation

The reaction is initiated by the nucleophilic attack of the nitrogen atom of pyrrolidine on the carbon atom of the aromatic ring that bears the leaving group (e.g., a halogen). This attack is facilitated by the strong electron-withdrawing effect of the nitro group at the para position and, to a lesser extent, the methoxy group at the meta position. This initial step is typically the rate-determining step of the reaction.

The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. iupac.org The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, making its formation feasible.

Identification and Characterization of Reaction Intermediates

The key intermediate in the formation of this compound is the Meisenheimer complex. While the direct isolation and characterization of the specific Meisenheimer complex for this reaction are not widely reported, extensive studies on analogous SNAr reactions have provided substantial evidence for their existence and structure.

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxy 4 Nitrophenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete bonding framework of a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide initial, crucial information about the chemical environment of each type of proton and carbon atom in the molecule.

The ¹H NMR spectrum of 1-(3-methoxy-4-nitrophenyl)pyrrolidine is expected to show distinct signals corresponding to the protons on the aromatic ring, the methoxy (B1213986) group, and the pyrrolidine (B122466) ring. The aromatic region would feature signals for the three protons on the substituted phenyl ring. The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong electron-withdrawing nature of this group. The methoxy group should appear as a sharp singlet, typically around 3.9 ppm. The pyrrolidine ring protons would present as two distinct multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and the other methylene groups (C-CH₂-C).

The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum would show signals for the six aromatic carbons, with the carbon bearing the nitro group (C-NO₂) being significantly downfield. The carbon attached to the nitrogen of the pyrrolidine ring (C-N) would also be downfield-shifted compared to the other pyrrolidine carbons. The methoxy carbon signal is expected to appear around 55-60 ppm. Due to molecular symmetry, the pyrrolidine ring is expected to show two distinct signals for its four carbon atoms.

While specific spectral data for this compound is not widely published, analysis of a closely related isomer, 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, provides insight into the expected chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyrrolidine CH₂ (α to N) | 3.4 - 3.6 (multiplet) | 48 - 52 |

| Pyrrolidine CH₂ (β to N) | 2.0 - 2.2 (multiplet) | 24 - 28 |

| Aromatic CH (ortho to Pyrrolidine) | 6.2 - 6.4 (doublet) | 100 - 105 |

| Aromatic CH (meta to Pyrrolidine) | 6.1 - 6.3 (doublet of doublets) | 106 - 110 |

| Aromatic CH (ortho to Nitro) | 7.9 - 8.1 (doublet) | 125 - 130 |

| Methoxy (OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Aromatic C (quaternary, C-N) | - | 150 - 155 |

| Aromatic C (quaternary, C-OCH₃) | - | 152 - 157 |

| Aromatic C (quaternary, C-NO₂) | - | 138 - 142 |

Note: Predicted values are based on standard functional group ranges and data from analogous compounds.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the pyrrolidine and aromatic rings to their corresponding carbon signals, confirming the assignments in Table 1. For example, it would show a cross-peak between the proton signal at ~3.5 ppm and the carbon signal at ~50 ppm, confirming them as the N-CH₂ group. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is invaluable for piecing together the molecular structure. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (~3.9 ppm) to the aromatic carbon to which the methoxy group is attached (C-OCH₃, ~155 ppm).

Correlations from the pyrrolidine protons alpha to the nitrogen (~3.5 ppm) to the aromatic carbon attached to the pyrrolidine ring (C-N, ~152 ppm).

Correlations between aromatic protons and their neighboring quaternary carbons, confirming the substitution pattern on the phenyl ring.

Together, these 1D and 2D NMR techniques provide an unambiguous assignment of the complete covalent structure of the molecule in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, the molecular formula is C₁₁H₁₄N₂O₃.

HRMS analysis would provide a highly precise mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A match within a very small tolerance (typically <5 ppm) confirms the molecular formula and rules out other potential formulas with the same nominal mass. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Theoretical Exact Mass ([M]) | 222.0999 u |

| Theoretical m/z for [M+H]⁺ | 223.1077 u |

Note: Experimental values would be obtained from an HRMS instrument and compared against these theoretical values.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These two techniques are complementary. thermofisher.com

FT-IR Spectroscopy: In an FT-IR spectrum, the presence of the key functional groups in this compound would be confirmed by characteristic absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Other key bands include C-H stretching for the aromatic and aliphatic parts, C-O stretching of the methoxy ether group, and C-N stretching of the tertiary amine.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the aromatic ring vibrations and the symmetric stretch of the nitro group.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Pyrrolidine/Methoxy | C-H stretch (aliphatic) | 3000 - 2850 | FT-IR, Raman |

| Nitro (NO₂) | Asymmetric stretch | 1570 - 1500 | FT-IR (Strong) |

| Nitro (NO₂) | Symmetric stretch | 1370 - 1300 | FT-IR, Raman (Strong) |

| Aromatic Ring | C=C stretch | 1620 - 1580 | FT-IR, Raman |

| Methoxy Ether | C-O stretch | 1275 - 1200 | FT-IR |

| Aromatic Amine | C-N stretch | 1340 - 1250 | FT-IR |

Note: Ranges are based on standard vibrational frequency charts and data from similar compounds. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. This technique yields definitive information on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation.

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a crystal structure determination would reveal:

Molecular Conformation: The dihedral angle between the plane of the pyrrolidine ring and the phenyl ring would be determined. Studies on similar structures, such as 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, show significant dihedral angles between the rings. nih.gov The conformation of the five-membered pyrrolidine ring (e.g., envelope or twisted) would also be established.

Atom-Labelling Scheme: A systematic atom-labeling scheme (e.g., C1, C2, N1, O1) would be assigned to all atoms in the asymmetric unit, allowing for the unambiguous reporting of all geometric parameters. iucr.org

Intermolecular Interactions: The analysis would show how molecules pack in the crystal lattice, revealing any significant non-covalent interactions like C-H···O hydrogen bonds or π-π stacking that stabilize the crystal structure.

Table 4: Example of Crystallographic Data for a Related Pyrrolidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.3684 |

| b (Å) | 6.6146 |

| c (Å) | 16.0720 |

| β (°) | 99.939 |

| Volume (ų) | 981.01 |

| Z (molecules/unit cell) | 4 |

Note: This data is for the related compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione and serves as an illustrative example of the type of data obtained from an X-ray diffraction experiment. nih.gov

Conformational Analysis of the Pyrrolidine Ring and Substituents

In substituted pyrrolidines, the substituents strive to occupy pseudoequatorial positions to minimize steric strain. The puckering of the pyrrolidine ring can be significantly influenced by inductive and stereoelectronic factors introduced by substituents. For instance, the electronegativity of a substituent at the 4-position can dictate the preference for either a Cγ-exo or Cγ-endo envelope conformation. nih.gov While specific experimental data for this compound is not available, analysis of related structures provides insight into its likely conformational behavior.

The orientation of the 3-methoxy-4-nitrophenyl substituent relative to the pyrrolidine ring is defined by the torsion angles around the C-N bond connecting the two moieties. Studies on similar N-aryl pyrrolidine systems have shown that the phenyl ring is typically twisted with respect to the mean plane of the pyrrolidine ring to alleviate steric hindrance. In the case of 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the dihedral angle between the pyrrolidine ring and a substituted benzene (B151609) ring was found to be significant. iucr.org For this compound, a similar non-planar arrangement is expected.

Furthermore, the methoxy and nitro groups on the phenyl ring will also adopt specific conformations. The methoxy group is generally coplanar with the benzene ring to maximize resonance stabilization, as observed in related structures where the C-O-C-C torsion angle is close to 180°. iucr.org Conversely, the nitro group may exhibit a slight twist relative to the phenyl ring plane, although it largely remains coplanar to participate in the delocalized π-system. iucr.org

Table 1: Predicted Conformational Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Conformation/Orientation | Rationale based on Analogous Compounds |

| Pyrrolidine Ring Pucker | Envelope or Twist Conformation | Minimization of steric strain and torsional strain inherent to five-membered rings. nih.gov |

| Phenyl Ring Orientation | Twisted relative to the pyrrolidine ring | Avoidance of steric clashes between the ortho-protons of the phenyl ring and the pyrrolidine ring protons. iucr.org |

| Methoxy Group Conformation | Largely coplanar with the phenyl ring | Maximization of resonance stabilization between the oxygen lone pairs and the aromatic system. iucr.org |

| Nitro Group Conformation | Near-coplanar with the phenyl ring | Participation in the delocalized π-electron system of the nitrophenyl moiety. iucr.org |

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a network of intramolecular and intermolecular interactions. For this compound, these interactions are dictated by the presence of the nitro and methoxy groups, as well as the pyrrolidine and phenyl rings.

Intramolecular Interactions:

While not containing classic hydrogen bond donors like -OH or -NH groups, weak intramolecular interactions can still influence the conformation of this compound. The potential for a weak C-H···O interaction between a hydrogen atom on the pyrrolidine ring and the oxygen of the methoxy group, or an oxygen of the nitro group, could play a role in stabilizing a particular conformation. Theoretical studies on related molecules, such as 3-amino-4-methoxy benzamide, have shown that intramolecular hydrogen bonding can be identified through structural and electronic analyses. ias.ac.in In the case of the title compound, the proximity of the pyrrolidine ring to the methoxy and nitro substituents could allow for such weak stabilizing interactions.

Intermolecular Interactions:

In the crystalline state, it is anticipated that the intermolecular interactions for this compound would be dominated by a combination of weak hydrogen bonds and other non-covalent forces. The nitro group, being a strong electron-withdrawing group, can participate in various intermolecular interactions. The oxygen atoms of the nitro group are potential acceptors for weak C-H···O hydrogen bonds from the pyrrolidine or phenyl rings of neighboring molecules. iucr.org

Analysis of the crystal structure of 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate revealed the importance of H···H, H···O/O···H, and H···C/C···H surface contacts, with dispersive forces being the major contributors to stabilization in the absence of strong hydrogen bonds. iucr.org A similar profile of interactions is expected for this compound.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Type of Interaction | Potential Donor/Acceptor Groups | Expected Contribution to Crystal Packing |

| Weak C-H···O Hydrogen Bonds | C-H (pyrrolidine/phenyl) as donor; O (nitro/methoxy) as acceptor | Formation of chains or networks, contributing to the cohesion of the crystal lattice. iucr.org |

| π-π Stacking | Nitrophenyl rings of adjacent molecules | Stabilization through orbital overlap, influencing the stacking arrangement of molecules. |

| Dipole-Dipole Interactions | Polarized nitrophenyl moieties | Electrostatic attraction between molecules, contributing to the overall lattice energy. |

| van der Waals Forces | Entire molecular surface | General, non-directional attractive forces contributing to the bulk of the crystal's cohesive energy. iucr.org |

Structure Activity Relationship Sar and Structure Function Correlation

Elucidation of Key Structural Features Influencing Biological Efficacy

The biological efficacy of molecules containing a pyrrolidine (B122466) scaffold is significantly influenced by their three-dimensional structure. The non-planarity of the pyrrolidine ring allows it to efficiently explore pharmacophore space, contributing to its versatility in drug design. researchgate.netnih.gov For 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, the key structural components that dictate its biological profile are the pyrrolidine ring, the phenyl ring, the methoxy (B1213986) group at the meta-position, and the nitro group at the para-position.

The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and natural products. nih.govfrontiersin.org Its saturated nature and the presence of sp³-hybridized carbons allow for a greater three-dimensional coverage compared to planar aromatic rings. researchgate.netnih.gov This three-dimensionality can be crucial for fitting into the binding pockets of proteins and other biological macromolecules.

Impact of Substituent Effects on Bioactivity Profiles (e.g., electron-withdrawing vs. electron-donating groups)

The substituents on the phenyl ring have a profound impact on the electronic and steric properties of this compound, thereby influencing its bioactivity.

The nitro group (-NO2) at the para-position is a strong electron-withdrawing group. nih.gov This property can significantly alter the electron density of the phenyl ring, making the compound more susceptible to certain chemical reactions and influencing its binding affinity to biological targets. doubtnut.com The presence of a nitro group can also impact the molecule's polarity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov Studies on other nitro-containing compounds have shown that the position of the nitro group is a crucial factor in determining biological activity, with ortho, meta, and para isomers often exhibiting distinct effects. kennesaw.edursc.orgmdpi.com

The interplay between the electron-withdrawing nitro group and the somewhat electron-donating methoxy group creates a unique electronic environment on the phenyl ring that can be tailored for specific biological targets.

Stereochemical Influences on Binding Modes and Biological Responses

The pyrrolidine ring in this compound contains stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial orientation of the substituents on the pyrrolidine ring can lead to different binding modes with enantioselective biological targets like proteins and enzymes. researchgate.net The stereoselective synthesis of pyrrolidine derivatives is therefore a critical aspect of drug development to isolate the most active and selective isomer. nih.govacs.org

The specific stereochemistry of the pyrrolidine ring can dictate how the substituted phenyl group is presented to the binding site of a receptor. Even subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in biological activity, with one stereoisomer potentially being highly active while another is inactive or even has an undesirable effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For pyrrolidine-based compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to predict the activity of new analogs. nih.gov

These models use a set of known active compounds to build a statistical model that relates molecular descriptors (such as steric, electrostatic, and hydrophobic fields) to their biological activity. researchgate.netnih.gov For this compound, a QSAR model could be used to predict how changes in the substituents on the phenyl ring or the pyrrolidine ring would affect its biological efficacy. For instance, such models could explore the effects of moving the methoxy or nitro groups to different positions or replacing them with other functional groups.

The insights gained from QSAR studies can guide the rational design of more potent and selective analogs, reducing the need for extensive and costly synthesis and testing of numerous compounds.

Design Principles for Optimizing Pyrrolidine-Based Scaffolds for Specific Biological Functions

The pyrrolidine ring is considered a versatile scaffold in drug discovery. researchgate.netfrontiersin.org Several design principles can be applied to optimize pyrrolidine-based compounds like this compound for specific biological functions:

Scaffold Hopping and Decoration : This involves either replacing the pyrrolidine core with a different scaffold that maintains a similar spatial arrangement of functional groups or modifying the side chains attached to the existing pyrrolidine scaffold to enhance activity and properties. arxiv.org

Conformational Restriction : By introducing additional rings or bulky groups, the conformational flexibility of the pyrrolidine ring and its substituents can be reduced. This can "lock" the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

Modulation of Physicochemical Properties : The substituents on the phenyl ring can be modified to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. For example, replacing the methoxy group with other alkoxy groups or the nitro group with other electron-withdrawing groups can have a significant impact on these properties.

Stereochemical Control : As discussed earlier, controlling the stereochemistry is paramount. The synthesis of single enantiomers or diastereomers is often necessary to achieve the desired biological activity and to avoid off-target effects. nih.gov

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new compounds with improved therapeutic potential.

Future Perspectives and Advanced Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The synthesis of pyrrolidine rings, a cornerstone of many pharmaceuticals and biologically active compounds, is undergoing a paradigm shift towards greener and more efficient methodologies. philadelphia.edu.jo Future research will likely move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, to embrace more sustainable alternatives.

One promising avenue is the application of biocatalysis , where engineered enzymes can facilitate the construction of chiral pyrrolidines with high enantioselectivity. For instance, the directed evolution of enzymes like cytochrome P411 has enabled intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives under mild conditions. nih.govmdpi.comgithub.comnih.gov This approach offers the potential for highly selective and environmentally benign syntheses of complex pyrrolidine structures.

Another area of intense interest is the development of one-pot, multi-component reactions . These reactions, often conducted in environmentally friendly solvents like ethanol-water mixtures, allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. nih.govbeilstein-journals.org Domino reactions, where a single event triggers a cascade of bond-forming transformations, are particularly attractive for building intricate pyrrolidine-fused architectures. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.comgithub.comnih.gov | Enantioselective synthesis of chiral analogs. |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. nih.govbeilstein-journals.org | Efficient one-pot synthesis from simple precursors. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, energy efficiency. philadelphia.edu.jo | Rapid optimization of reaction conditions. |

| Catalyst-Free Reactions | Avoidance of toxic metal catalysts, simplified purification. github.io | Greener synthesis of the core scaffold and its derivatives. |

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design

The integration of advanced computational tools is set to revolutionize the design and development of novel pyrrolidine-based therapeutic agents. In silico methods offer the ability to predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before they are synthesized, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental in understanding the structural requirements for the biological activity of this compound analogs. github.comresearchgate.net These models can identify key molecular features that contribute to or detract from activity, guiding the design of more potent and selective compounds.

Molecular docking simulations will continue to be a crucial tool for predicting the binding modes of these compounds with their biological targets. philadelphia.edu.jomdpi.comgjmlc.comresearchgate.netresearchgate.netresearchgate.netmdpi.com By visualizing the interactions between a ligand and its receptor at the atomic level, researchers can rationally design modifications to improve binding affinity and specificity.

Beyond static docking, molecular dynamics (MD) simulations will provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of key conformational changes upon binding. mdpi.comresearchgate.net The calculation of binding free energies using methods like MM/GBSA will further refine the prediction of binding affinities. researchgate.net

Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models will play a vital role in the early stages of drug discovery. researchgate.net These in silico tools can flag compounds with potentially unfavorable pharmacokinetic or toxicological profiles, allowing researchers to prioritize the synthesis of candidates with a higher probability of success in preclinical and clinical development. The pyrrolidine scaffold is recognized for its ability to confer favorable physicochemical properties that can lead to improved ADME/Tox profiles. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (Pre-clinical Focus)

While the full biological activity profile of this compound remains to be elucidated, the pyrrolidine scaffold and the nitroaromatic moiety are present in a wide array of biologically active molecules, suggesting a rich landscape for future preclinical investigation. nih.govbeilstein-journals.org

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in compounds with diverse therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govbeilstein-journals.org This versatility suggests that this compound and its derivatives could interact with a variety of biological targets. For instance, pyrrolidine-containing compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. beilstein-journals.org Other pyrrolidine derivatives have demonstrated activity against penicillin-binding proteins (PBPs), offering a potential avenue for the development of new antibiotics. nih.gov

The nitroaromatic group is a key feature of several approved drugs and is known to undergo bioreduction in vivo. nih.govresearchgate.net This metabolic activation is often central to both the therapeutic efficacy and the potential toxicity of these compounds. nih.govresearchgate.net The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with various cellular macromolecules. Understanding the specific nitroreductases involved in the bioactivation of this compound will be crucial for elucidating its mechanism of action and predicting its metabolic fate.

Future preclinical research should therefore focus on screening this compound and a library of its analogs against a broad panel of biological targets to identify novel activities. Mechanistic studies should then be initiated to understand how the compound exerts its effects at the molecular and cellular levels, with a particular focus on the role of nitroreduction in its bioactivity.

Strategic Derivatization of this compound for Enhanced Chemical Probe Development

To unravel the biological functions and molecular targets of this compound, its strategic derivatization into chemical probes will be a critical future direction. Chemical probes are indispensable tools in chemical biology for the identification and validation of drug targets and for dissecting complex biological pathways.

The synthesis of a library of analogs with systematic modifications to the core scaffold will be the first step in establishing a robust Structure-Activity Relationship (SAR) . github.com This will involve exploring a range of substituents on both the phenyl ring and the pyrrolidine moiety to understand how these changes impact biological activity. For instance, the methoxy (B1213986) and nitro groups on the phenyl ring could be repositioned or replaced with other functional groups to probe their role in target engagement. Similarly, the pyrrolidine ring can be functionalized at various positions to introduce new chemical diversity.

Once a potent and selective analog has been identified, it can be further modified to create more sophisticated chemical probes. For example, the introduction of a "handle" for downstream applications is a common strategy. This could involve incorporating a tag for affinity purification (e.g., biotin) to pull down binding partners from cell lysates, or a fluorescent dye for visualizing the subcellular localization of the compound.

The development of covalent probes represents another powerful approach. By incorporating a reactive group that can form a covalent bond with a specific residue on the target protein, these probes can enable irreversible target labeling and facilitate target identification.

The synthesis of such derivatized probes will require versatile and efficient synthetic methodologies. The modular nature of many modern synthetic strategies for pyrrolidines will be advantageous in this regard, allowing for the late-stage introduction of the desired functional groups.

Application of Artificial Intelligence and Machine Learning in Pyrrolidine Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate all aspects of pyrrolidine chemistry research, from synthesis design to the prediction of biological activity. nih.govgjmlc.commdpi.commdpi.com

For drug design and discovery , ML models can be developed to predict the bioactivity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing. nih.govgithub.iomdpi.comresearchgate.net These models can learn complex structure-activity relationships from existing data and use this knowledge to prioritize compounds with a higher likelihood of being active. Deep learning approaches, in particular, have shown great promise in this area. researchgate.netnih.gov

| AI/ML Application Area | Specific Task | Potential Impact on Pyrrolidine Research |

| Synthesis Planning | Retrosynthesis prediction, reaction condition optimization. philadelphia.edu.jobeilstein-journals.orgnih.gov | Discovery of novel and more efficient synthetic routes. |

| Drug Design | Bioactivity prediction, virtual screening, de novo design. nih.govgithub.iomdpi.comresearchgate.net | Rapid identification of potent and selective analogs. |

| ADMET Prediction | Prediction of pharmacokinetic and toxicological properties. | Early-stage identification of compounds with favorable drug-like properties. |

| Automated Discovery | Integration with robotic synthesis and high-throughput screening. | Accelerated discovery and optimization of new chemical entities. |

Q & A

Q. What are the optimized synthetic routes for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, and how do reaction conditions influence yield?

A multi-step synthesis approach is typically employed, involving nitration, methoxy group introduction, and pyrrolidine ring formation. For example, analogous nitro-substituted pyrrolidine derivatives are synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Reagent selection : Methylamine in aqueous ethanol under reflux (80°C) for 7 hours, as demonstrated in the synthesis of structurally related pyrrolidine-2,3-diones .

- Purification : Column chromatography with dichloromethane/methanol gradients achieves >75% purity .

- Yield optimization : Adjusting stoichiometry (e.g., 4.0 equivalents of methylamine) and reaction time improves yields to ~77% .

Q. How is the structural integrity of this compound validated?

Q. What safety protocols are critical for handling nitro- and methoxy-substituted pyrrolidines?

- Hazard mitigation : Use fume hoods due to potential respiratory irritancy (GHS hazard code H313) .

- First aid : Immediate physician consultation if ingested or inhaled (refer to SDS sections 2.2 and 4.1) .

- Storage : Keep in airtight containers at ≤25°C, away from oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxy and 4-nitro substituents influence the compound’s reactivity?

- Nitro group : Electron-withdrawing nature reduces pyrrolidine ring basicity, affecting nucleophilic reactivity.

- Methoxy group : Electron-donating via resonance stabilizes intermediates in substitution reactions. Computational studies (DFT) can map charge distribution, while kinetic assays track reaction rates under varying pH .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrrolidine derivatives?

- Methodological audits : Compare solvent polarity (e.g., ethanol vs. DMF), catalyst use (e.g., FeO@SiO/InO for nitro reductions ), and purification efficiency.

- Case study : A 77.3% yield for 4-(1-methylamino)ethylene-pyrrolidine-2,3-dione was achieved via rigorous TLC monitoring and gradient elution , whereas lower yields in other studies may stem from incomplete reactant conversion.

Q. What advanced spectroscopic techniques are recommended for analyzing degradation products?

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

Q. What strategies improve stability of this compound under physiological conditions?

- Prodrug design : Mask the nitro group as a protected amine (e.g., Boc or Fmoc derivatives) to enhance bioavailability.

- Co-crystallization : Stabilize the solid-state structure with co-formers (e.g., oxalic acid, as in related compounds ).

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s interaction with biological targets?

Q. What computational tools are essential for predicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.